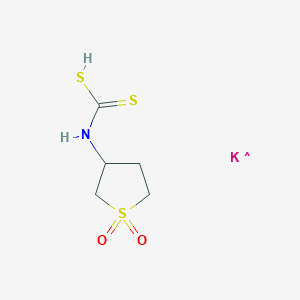

Potassium 3-sulfolanyldithiocarbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMNMYNYRQFAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-87-2 | |

| Record name | SULFOCARBATHION POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S88L80298K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Potassium 3 Sulfolanyldithiocarbamate

Established Synthetic Pathways for Potassium 3-Sulfolanyldithiocarbamate

The primary and most well-documented method for the synthesis of this compound involves the reaction of 3-aminosulfolane (also known as 3-aminothiolane-1,1-dioxide) with carbon disulfide in the presence of a strong base. rsc.org This approach is a specific application of the general synthesis of dithiocarbamates from primary or secondary amines.

The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide, forming a dithiocarbamic acid intermediate. This intermediate is then deprotonated by a base, such as potassium hydroxide (B78521), to yield the corresponding potassium dithiocarbamate (B8719985) salt. A typical procedure involves the slow, simultaneous addition of solutions of 3-aminosulfolane and potassium hydroxide to a solution of carbon disulfide in ethanol (B145695). rsc.org This method has been reported to produce this compound in high yields, with one study citing a yield of 91%. rsc.org

Reaction Scheme: Starting Materials: 3-Aminosulfolane, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) Solvent: Ethanol Product: this compound

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. A key optimization strategy involves controlling the relative concentrations of the reactants. rsc.org To favor the formation of the desired dithiocarbamate and suppress side reactions, it is crucial to maintain a concentration gradient where carbon disulfide is in excess relative to the 3-aminosulfolane, which in turn is in excess relative to the hydroxide base ([CS₂] >> [RNH₂] >> [OH⁻]). rsc.org

This condition is practically achieved by the simultaneous and slow addition of the 3-aminosulfolane and potassium hydroxide solutions to the carbon disulfide solution. rsc.org This technique ensures that the concentration of the highly reactive hydroxide ions remains low throughout the reaction, minimizing base-catalyzed side reactions. The reaction is typically initiated at a reduced temperature of 10-15°C and then allowed to proceed at ambient temperature for several hours to ensure complete reaction. rsc.org

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Optimized Condition | Rationale |

| Reactant Addition | Simultaneous slow addition of 3-aminosulfolane and KOH to CS₂ | Maintains optimal concentration gradient ([CS₂] >> [RNH₂] >> [OH⁻]) to maximize yield and purity. rsc.org |

| Temperature | Initial cooling (10-15°C) followed by stirring at ambient temperature | Controls the initial exothermic reaction and ensures the reaction proceeds to completion. rsc.org |

| Solvent | Ethanol | Provides good solubility for the reactants and facilitates the precipitation of the potassium salt product. rsc.org |

| Stoichiometry | Excess Carbon Disulfide | Drives the reaction towards product formation and minimizes side reactions involving the amine. rsc.org |

Exploration of Novel Synthetic Approaches for Sulfolanyl Dithiocarbamates

While the established method is effective, research into more sustainable and efficient synthetic methodologies for dithiocarbamates is ongoing. These novel approaches, though not all yet specifically applied to this compound, offer promising avenues for its synthesis.

Development of Catalyst- and Solvent-Free Procedures for Dithiocarbamate Synthesis

In line with the principles of green chemistry, catalyst- and solvent-free methods for the synthesis of dithiocarbamates have been developed. These methods typically involve the direct reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions at room temperature. This approach is highly atom-economical and minimizes waste generation. The reactions are often high-yielding and present a simpler workup procedure, often requiring only extraction to isolate the pure product.

Investigation of One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they reduce the number of operational steps, save time, and minimize waste. Several one-pot methods for the synthesis of dithiocarbamate derivatives have been reported. scirp.orgresearchgate.net These often involve a multicomponent reaction where an amine, carbon disulfide, and an electrophile are combined in a single reaction vessel. researchgate.net Such strategies have been successfully employed for the synthesis of a variety of dithiocarbamates and could potentially be adapted for the synthesis of derivatives of this compound.

Regioselective Thiocarbamoylation Techniques

Regioselectivity refers to the preferential reaction at one site over another. In the context of sulfolanyl dithiocarbamates, this could involve the selective introduction of the dithiocarbamate group onto a sulfolane (B150427) ring that has multiple reactive sites. While specific examples of regioselective thiocarbamoylation of a pre-functionalized sulfolane ring are not widely reported, the principles of regioselective synthesis of dithiocarbamates can be considered. For instance, the reaction of a dithiocarbamate anion with an epoxide proceeds with high regioselectivity, with the sulfur atom attacking the less sterically hindered carbon of the epoxide ring. This principle could be applied to sulfolane derivatives bearing an epoxide functionality to achieve regioselective introduction of the dithiocarbamate moiety.

Strategies for Chemical Derivatization and Analog Synthesis

The dithiocarbamate functional group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of analogs. A primary strategy for derivatization is the S-alkylation of the dithiocarbamate. This can be achieved by reacting this compound with a variety of alkylating agents, such as alkyl halides, to form dithiocarbamate esters.

Another approach involves the reaction with Michael acceptors, such as α,β-unsaturated carbonyl compounds, to introduce more complex side chains. Furthermore, the dithiocarbamate moiety can be oxidized to form thiuram disulfides. These derivatization strategies allow for the tuning of the molecule's physicochemical properties, such as lipophilicity and stability, and for the introduction of other functional groups to create a library of novel sulfolanyl dithiocarbamate analogs.

Chemical Modification of the Dithiocarbamate Moiety

The dithiocarbamate group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications primarily target the sulfur atoms of the dithiocarbamate.

Common derivatizations include S-alkylation , where the potassium salt is reacted with an alkyl halide to form a dithiocarbamate ester. This reaction is a general and high-yielding method for the synthesis of S-alkyl dithiocarbamates. organic-chemistry.org Another key transformation is oxidation , which typically leads to the formation of a thiuram disulfide. This can be achieved using various oxidizing agents such as potassium ferricyanide (B76249) or hydrogen peroxide. researchgate.netgoogle.combg.ac.rsresearchgate.netnih.gov

Furthermore, the dithiocarbamate moiety can react with various electrophiles, leading to the formation of a wide array of derivatives with potential applications in medicinal and materials chemistry.

Table 1: Potential Chemical Modifications of the Dithiocarbamate Moiety

| Reaction Type | Reagents and Conditions | Product Class |

| S-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) in a suitable solvent (e.g., ethanol, DMF) | Dithiocarbamate ester |

| S-Acylation | Acyl chloride (e.g., CH₃COCl) in the presence of a base | S-Acyl dithiocarbamate |

| Oxidation | Potassium ferricyanide (K₃[Fe(CN)₆]), Hydrogen peroxide (H₂O₂) | Thiuram disulfide |

Structural Variations within the Sulfolane Ring System

The sulfolane ring of this compound can also be subjected to chemical modification, although this is often more challenging than derivatizing the dithiocarbamate moiety. Variations in the sulfolane ring are typically introduced by starting with a substituted 3-aminosulfolane precursor, which is then converted to the corresponding dithiocarbamate.

The synthesis of substituted 3-sulfolenes, which can be hydrogenated to the corresponding sulfolanes, offers a route to these precursors. researchgate.net For instance, electrophilic and nucleophilic additions to the double bond of 3-sulfolene (B121364) can introduce a variety of substituents. researchgate.net Deprotonation followed by alkylation is another strategy to functionalize the sulfolane ring. researchgate.net

These modified 3-aminosulfolanes can then be reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield potassium dithiocarbamates with structural variations in the sulfolane ring system.

Table 2: Strategies for Introducing Structural Variations in the Sulfolane Ring

| Synthetic Approach | Key Intermediates | Resulting Dithiocarbamate |

| Synthesis from substituted 3-sulfolenes | Substituted 3-aminosulfolanes | Potassium (substituted)-3-sulfolanyldithiocarbamate |

| Electrophilic/Nucleophilic addition to 3-sulfolene | Functionalized 3-aminosulfolanes | Potassium (functionalized)-3-sulfolanyldithiocarbamate |

| Deprotonation and alkylation of 3-sulfolene | Alkylated 3-aminosulfolanes | Potassium (alkylated)-3-sulfolanyldithiocarbamate |

Synthesis of Organic Sulfonic Acid Derivatives Possessing Dithiocarbamate Side Chains

An important class of compounds related to this compound are organic sulfonic acid derivatives that feature dithiocarbamate side chains. A highly efficient method for the synthesis of these compounds involves the ring-opening of sultones (cyclic esters of sulfonic acids) with dithiocarbamic acid salts generated in situ. bohrium.com

This one-pot, three-component reaction typically involves an amine, carbon disulfide, and a sultone in the presence of a base like potassium phosphate (B84403) in an aqueous medium at room temperature. bohrium.com This methodology provides a direct and atom-economical route to potassium salts of sulfonic acids with dithiocarbamate side chains. The use of α,β-unsaturated γ-sultones as electrophiles has also been reported, leading to the synthesis of novel α,β-unsaturated sulfonic acid derivatives containing dithiocarbamate groups. bohrium.com

These sulfonic acid potassium salts can be subsequently acidified to yield the corresponding sulfonic acids, which are valuable intermediates for further derivatization, for instance, into sulfonamides.

Table 3: Synthesis of Dithiocarbamate-Containing Sulfonic Acid Derivatives from Sultones

| Amine | Sultone | Base/Solvent | Product |

| Diethylamine | Propane-1,3-sultone | K₃PO₄ / Water | Potassium 3-(diethylcarbamothioylthio)propane-1-sulfonate |

| Piperidine | Propane-1,3-sultone | K₃PO₄ / Water | Potassium 3-(piperidine-1-carbothioylthio)propane-1-sulfonate |

| Morpholine | Butane-1,4-sultone | K₃PO₄ / Water | Potassium 4-(morpholine-4-carbothioylthio)butane-1-sulfonate |

Mechanistic Investigations of Potassium 3 Sulfolanyldithiocarbamate Reactivity

Radiolytic Transformations and Characterization of Transient Species

The study of the radiolytic transformations of potassium 3-sulfolanyldithiocarbamate provides critical insights into its reaction mechanisms, particularly concerning the formation and behavior of transient radical species. These investigations are crucial for understanding the compound's potential applications, including its role in radioprotection.

Pulse radiolysis with optical recording has been a key technique for studying the intermediate products formed during the radiolysis of aqueous solutions of this compound. This method allows for the direct observation of short-lived species generated by the interaction of ionizing radiation with the compound in an aqueous environment. The primary reactive species from the radiolysis of water are the hydrated electron (eaq−), the hydroxyl radical (•OH), and the hydrogen atom (H•). The reactions of these species with this compound lead to the formation of transient intermediates that can be characterized by their absorption spectra. osti.gov

Through pulse radiolysis studies, it has been determined that the hydrated electron adds to both the sulfonyl and dithiocarbamate (B8719985) groups of this compound. osti.gov This addition results in the formation of two distinct anion radicals, designated as A and B. These transient species have been identified and characterized by their maximal absorption wavelengths (λmax). osti.gov Anion radical A exhibits a maximum absorption at 600 nm, while anion radical B has a maximum absorption at 315 nm. osti.gov

| Anion Radical | Functional Group | λmax (nm) |

| A | Sulfonyl | 600 |

| B | Dithiocarbamate | 315 |

The decay of the transient anion radicals A and B follows first-order kinetics. The rate constants for the decay of these species have been determined. The kinetic first-order decay-rate constant for anion radical A (kA) is 7.0 x 10^5 s^-1. osti.gov For anion radical B (kB), the decay-rate constant is 3.2 x 10^4 s^-1. osti.gov

| Anion Radical | Decay-Rate Constant (s⁻¹) |

| A | 7.0 x 10⁵ |

| B | 3.2 x 10⁴ |

Further investigations into the reactivity of the anion radicals have revealed an electron transfer process. Specifically, an electron transfer occurs from anion radical A, where the electron is localized on the sulfonyl group, to the dithiocarbamate electron acceptor center of a second anion radical A. osti.gov This process results in the formation of a trianion diradical. The rate constant for this electron transfer process has been determined to be greater than or equal to 8.5 x 10^10 dm³/mol·s. osti.gov

The hydrated electron plays a central role in the initial stages of the radiolysis of this compound. The addition of the hydrated electron to the sulfonyl and dithiocarbamate moieties is the primary mechanism for the formation of the transient anion radicals A and B, respectively. osti.gov This demonstrates the electrophilic nature of these functional groups and their susceptibility to attack by hydrated electrons generated during the radiolysis of water.

Reaction Mechanism Analysis in Synthetic Pathways

Mechanistic Insights into Dithiocarbamate Formation

The synthesis of this compound follows the general and well-established mechanism for the formation of dithiocarbamates. This reaction involves the nucleophilic attack of a primary or secondary amine on carbon disulfide (CS₂) in the presence of a base.

In the specific case of this compound, the starting amine is 3-aminosulfolane. The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminosulfolane acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This step results in the formation of a zwitterionic intermediate, a dithiocarbamic acid.

Deprotonation: The dithiocarbamic acid intermediate is acidic and is readily deprotonated by a base. In the synthesis of the potassium salt, potassium hydroxide (B78521) (KOH) is typically used. The hydroxide ion abstracts the proton from the nitrogen atom, leading to the formation of the dithiocarbamate anion and a water molecule.

Salt Formation: The resulting dithiocarbamate anion then forms an ionic bond with the potassium cation (K⁺) from the base, yielding the final product, this compound.

Step 1: Nucleophilic Attack R-NH₂ + CS₂ → R-NH₂⁺-C(=S)S⁻

Step 2 & 3: Deprotonation and Salt Formation R-NH₂⁺-C(=S)S⁻ + KOH → [R-NH-C(=S)S]⁻K⁺ + H₂O

Where R represents the 3-sulfolanyl group.

Solvent effects play a crucial role in the rate of dithiocarbamate formation. Studies have shown that decreasing the proton-donating ability of the solvent increases the reaction rate. In aprotic solvents, the rate increases with the dielectric permittivity of the solvent. However, the low solubility of bases like KOH in many aprotic solvents presents a synthetic challenge.

Regioselectivity and Stereoselectivity in Derivatization Reactions

While specific studies on the regioselectivity and stereoselectivity of derivatization reactions of this compound are not extensively documented, principles derived from the chemistry of sulfolane (B150427) and dithiocarbamates can be applied to predict potential outcomes.

Regioselectivity:

The dithiocarbamate group itself offers two sulfur atoms that can act as nucleophiles in derivatization reactions, such as alkylation. In principle, this could lead to the formation of two different regioisomers (S-alkylation). However, in the vast majority of cases, dithiocarbamates undergo S-alkylation to form dithiocarbamate esters, and the two sulfur atoms are often considered equivalent due to resonance.

The sulfolane ring presents other potential sites for reaction. The protons alpha to the sulfone group (at the 2- and 5-positions) are acidic and can be removed by a strong base. Deprotonation at these positions would generate a carbanion that could then react with an electrophile. The regioselectivity of this deprotonation would be influenced by steric hindrance and the electronic environment. The presence of the bulky dithiocarbamate group at the 3-position would likely direct deprotonation to the less sterically hindered 2- and 5-positions.

Stereoselectivity:

The 3-position of the sulfolane ring in this compound is a stereocenter. If the starting 3-aminosulfolane is enantiomerically pure, the resulting dithiocarbamate will also be chiral. Subsequent reactions on the sulfolane ring could proceed with varying degrees of stereoselectivity.

For example, if a new stereocenter is created at the 2- or 4-position, diastereomers could be formed. The stereochemical outcome would be influenced by the existing stereocenter at the 3-position. The bulky sulfonyl and dithiocarbamate groups would likely direct incoming reagents to the less sterically hindered face of the molecule, leading to a preferred diastereomer. This is a common phenomenon in the reactions of substituted cyclic compounds.

The table below outlines the potential sites for derivatization and the expected selectivity:

| Reaction Site | Type of Reaction | Expected Selectivity | Influencing Factors |

| Dithiocarbamate Group (Sulfur) | Alkylation, Acylation | High regioselectivity for S-derivatization | Electronic nature of the dithiocarbamate group |

| Sulfolane Ring (C2, C5) | Deprotonation followed by electrophilic attack | Regioselective, favoring the less hindered positions | Steric hindrance from the 3-substituent |

| Sulfolane Ring (Formation of new stereocenters) | Various additions/substitutions | Potentially diastereoselective | Steric and electronic effects of the existing chiral center and functional groups |

Further empirical studies would be necessary to fully elucidate the regiochemical and stereochemical outcomes of specific derivatization reactions of this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Application of Pulse Radiolysis with Optical Recording for Transient Species Detection

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions initiated by ionizing radiation. By generating short, intense pulses of electrons, it is possible to produce and observe transient reactive species on timescales ranging from picoseconds to microseconds. The subsequent changes in the system are often monitored by time-resolved optical absorption spectroscopy, providing insights into the identity and reactivity of these short-lived intermediates.

In the study of Potassium 3-sulfolanyldithiocarbamate in aqueous solutions, pulse radiolysis with optical recording has been instrumental in identifying the intermediate products of its radiolysis. rsc.orgelectronicsandbooks.com This method allows for the direct observation of transient species formed through reactions with the primary products of water radiolysis, such as the hydrated electron (e⁻aq).

Upon pulse radiolysis of aqueous solutions of this compound, the hydrated electron has been found to add to both the sulfonyl and dithiocarbamate (B8719985) functional groups within the molecule. rsc.orgelectronicsandbooks.com This addition leads to the formation of two distinct transient anion radicals, designated as A and B, each with a characteristic absorption maximum in the UV-visible spectrum.

The transient anion radical A, associated with the addition of an electron to the sulfonyl group, exhibits a maximal absorption (λmax) at 600 nm. rsc.orgelectronicsandbooks.com The second transient species, anion radical B, resulting from electron addition to the dithiocarbamate group, shows an absorption maximum at 315 nm. rsc.orgelectronicsandbooks.com

The decay kinetics of these transient anion radicals have also been determined. Anion radical A decays via a first-order process with a rate constant (kA) of 7.0 x 10⁵ s⁻¹. rsc.orgelectronicsandbooks.com Anion radical B also decays through a first-order mechanism, but at a slower rate, with a rate constant (kB) of 3.2 x 10⁴ s⁻¹. rsc.orgelectronicsandbooks.com Furthermore, an electron transfer process has been identified, occurring from anion radical A to the dithiocarbamate electron acceptor center of another anion radical A, resulting in the formation of a trianion diradical. The rate constant for this process is reported to be ≥ 8.5 x 10¹⁰ dm³·mol⁻¹·s⁻¹. rsc.orgelectronicsandbooks.com

| Transient Species | Functional Group | Absorption Maximum (λmax) | First-Order Decay Rate Constant (k) |

| Anion Radical A | Sulfonyl | 600 nm | 7.0 x 10⁵ s⁻¹ |

| Anion Radical B | Dithiocarbamate | 315 nm | 3.2 x 10⁴ s⁻¹ |

Utilization of Complementary Spectroscopic Techniques for Structural and Mechanistic Investigations

To achieve a complete understanding of the structure and reactivity of this compound, a suite of complementary spectroscopic techniques is employed. These methods provide detailed information on the molecule's atomic connectivity, molecular weight, and the nature of any radical species that may be formed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques used for structural confirmation.

In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons on the sulfolane (B150427) ring. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern and stereochemistry of the ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including those of the sulfolane ring and the dithiocarbamate group, providing further evidence for the proposed structure.

| Hypothetical ¹H NMR Data | |

| Proton Environment | Expected Chemical Shift (ppm) |

| CH₂ (alpha to SO₂) | 3.0 - 3.5 |

| CH₂ (beta to SO₂) | 2.0 - 2.5 |

| CH (attached to dithiocarbamate) | 4.0 - 4.5 |

| NH | 7.0 - 8.0 (broad) |

| Hypothetical ¹³C NMR Data | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=S (dithiocarbamate) | 190 - 210 |

| CH₂ (alpha to SO₂) | 50 - 60 |

| CH₂ (beta to SO₂) | 25 - 35 |

| CH (attached to dithiocarbamate) | 60 - 70 |

Note: The chemical shifts presented are illustrative and based on typical values for similar functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the anionic component, [C₅H₈NO₂S₃]⁻. Analysis of the fragmentation pattern, induced by techniques like collision-induced dissociation (CID), can provide valuable information about the compound's structure. For instance, characteristic losses of fragments such as CS₂ or the sulfolane moiety could be observed, further confirming the connectivity of the molecule.

| Expected Mass Spectrometry Data | |

| Ion | Expected m/z |

| [C₅H₈NO₂S₃K - K]⁻ | ~226 |

| Fragment from loss of CS₂ | ~150 |

| Fragment from loss of sulfolane | ~106 |

Note: The m/z values are approximate and for illustrative purposes.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. Given that the pulse radiolysis of this compound is known to produce radical anions, EPR spectroscopy would be the ideal method for their direct detection and characterization.

EPR spectra provide information about the electronic structure of the radical species through the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical and can provide clues about the atom on which the unpaired electron is predominantly localized. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), and the resulting splitting pattern in the EPR spectrum can reveal the number and type of nuclei in the vicinity of the unpaired electron, thus providing detailed structural information about the radical. For the transient anion radicals of this compound, EPR could distinguish between the sulfur-centered radical on the sulfonyl group and the radical localized on the dithiocarbamate moiety.

| Illustrative EPR Parameters for Sulfur-Centered Radicals | |

| Parameter | Typical Value Range |

| g-factor | 2.002 - 2.025 |

| ¹⁴N Hyperfine Coupling (aN) | 0.5 - 2.0 mT |

| ¹H Hyperfine Coupling (aH) | 0.1 - 3.0 mT |

Note: These values are general for sulfur- and nitrogen-containing radicals and serve for illustrative purposes.

Theoretical and Computational Studies of Potassium 3 Sulfolanyldithiocarbamate and Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of Potassium 3-sulfolanyldithiocarbamate. Density Functional Theory (DFT) and ab initio methods are commonly employed to investigate related dithiocarbamate (B8719985) and sulfolane-containing molecules. nih.govmdpi.com These studies provide a foundational understanding of the molecule's properties.

For the sulfolane (B150427) ring, its polar aprotic nature is due to the polar S-O bonds. wikipedia.org Computational studies on fluorinated sulfolane derivatives have shown that substitutions on the ring can significantly alter the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which in turn affect the molecule's oxidation and reduction potentials. nih.gov

Elucidation of Reaction Pathways and Transition States

Theoretical calculations are pivotal in mapping the potential reaction pathways and identifying the transition states for reactions involving this compound. For the dithiocarbamate moiety, reactions such as S-alkylation and oxidation to thiuram disulfides are common. wikipedia.org Computational studies can model the energy profiles of these reactions, providing insights into their kinetics and thermodynamics.

The sulfolane ring can undergo reactions such as ring-opening polymerization, particularly when substituted with vinyl or exomethylene groups. mdpi.com DFT calculations have been used to predict the feasibility of such reactions by comparing the energy changes associated with different reaction pathways. mdpi.com For this compound, the dithiocarbamate group at the 3-position would influence the reactivity of the sulfolane ring.

Analysis of Orbital Interactions and Charge Distribution

The analysis of molecular orbitals and charge distribution provides a deeper understanding of the reactivity of this compound. The dithiocarbamate ligand exhibits intramolecular charge transfer bands in the UV-Vis spectrum, corresponding to π-π* transitions of the N-C=S and S-C=S groups, and n-π* transitions. nih.gov The HOMO is typically localized on the sulfur atoms, making them susceptible to electrophilic attack, while the LUMO is often associated with the π* system of the NCS2 group.

The charge distribution in the dithiocarbamate anion shows a high negative charge density on the sulfur atoms, which explains their strong chelating ability towards metal ions. researchgate.net In the sulfolane ring, the oxygen atoms of the sulfonyl group carry a partial negative charge, enabling strong solvation of cations. acs.org The combination of these two moieties in one molecule suggests a complex charge distribution that would influence its interactions with other molecules.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are valuable for studying the dynamic behavior of this compound in different environments. These methods can provide information on the conformational flexibility, intermolecular interactions, and bulk properties of the compound. A refined force field for sulfolane has been developed to accurately predict its transport properties, which is essential for simulating systems containing this molecule. nih.gov

Conformational Analysis of the Sulfolane Ring System

The five-membered sulfolane ring is not planar and exists in different conformations, primarily the twist and envelope forms. nih.govnih.gov Computational studies using DFT and ab initio methods have shown that the twist conformation is generally the most stable for sulfolane. nih.gov The energy barrier for the interconversion between these conformations is relatively low, allowing for conformational flexibility. The substitution at the 3-position with a dithiocarbamate group would likely influence the preferred conformation and the dynamics of the ring.

| Conformation | Relative Energy (kcal/mol) - DFT (B3LYP) | Relative Energy (kcal/mol) - MP2 |

|---|---|---|

| Twist | 0.00 | 0.00 |

| Envelope | 0.85 | 1.20 |

Investigation of Intermolecular Interactions and Self-Assembly

The intermolecular interactions of this compound are expected to be diverse, involving interactions of both the dithiocarbamate and sulfolane moieties. Dithiocarbamate complexes are known to form intermolecular interactions such as C-H···S and S···S contacts, which can lead to the formation of supramolecular structures. rsc.orgresearchgate.net

Sulfolane is a polar aprotic solvent with a high dipole moment, capable of strong intermolecular interactions. acs.org It has also been used as a template in the self-assembly of macroporous materials. acs.org The presence of both a charged dithiocarbamate group and a polar sulfolane ring in this compound suggests the potential for complex intermolecular interactions, including ionic interactions, hydrogen bonding (if appropriate donors are present), and dipole-dipole interactions, which could lead to self-assembly in solution or the solid state.

Predictive Modeling of Radiolytic Behavior and Radical Stability

Predictive modeling can be used to understand the behavior of this compound under ionizing radiation and the stability of the resulting radicals. Dithiocarbamates are known to undergo radical-mediated reactions. bham.ac.uk For instance, the reductive desulfurization of dithiocarbamates can be achieved under radical conditions. nih.gov

Exploration of Advanced Applications of Potassium 3 Sulfolanyldithiocarbamate in Specialized Fields

Research in Advanced Medical Applications

The dithiocarbamate (B8719985) functional group is a cornerstone of research into new therapeutic agents due to its versatile biological activity. Compounds containing this moiety have been explored for a range of medical applications.

The dithiocarbamate class of compounds, which includes Potassium 3-sulfolanyldithiocarbamate, has been a subject of investigation for potential antimicrobial and antiviral properties. ontosight.ai Research into various synthesized potassium dithiocarbazinate derivatives has demonstrated inhibitory effects against a range of bacterial strains. kmu.ac.irkmu.ac.ir The spread of drug-resistant microbial strains has spurred scientific efforts to design and synthesize new antimicrobial agents, with dithiocarbamate derivatives being one of the explored chemical families. kmu.ac.irkmu.ac.ir While broad studies on dithiocarbamates are promising, specific research into the antiviral capabilities of this compound is an area of ongoing interest.

Dithiocarbamates are recognized for their fungicidal capabilities. ontosight.ai This has led to studies on various related compounds for their antifungal potential. In vitro studies of synthesized potassium dithiocarbazinate derivatives have shown good to excellent inhibitory effects, with researchers noting they are especially potent antifungal agents. kmu.ac.irkmu.ac.ir These findings suggest that the dithiocarbamate structure is a key contributor to antifungal activity.

Table 1: Observed Antimicrobial and Antifungal Effects of Dithiocarbamate Derivatives

| Compound Class | Target Pathogens | Observed Effect | Reference |

| Potassium Dithiocarbazinates | Gram-negative & Gram-positive bacteria | Inhibitory effects against various strains. | kmu.ac.irkmu.ac.ir |

| Potassium Dithiocarbazinates | Fungi (molds and yeast) | Good to excellent inhibitory effects; noted as potent antifungal agents. | kmu.ac.irkmu.ac.ir |

The dithiocarbamate moiety has been incorporated into novel metal-based complexes to explore new avenues in cancer research. For instance, a series of new bipyridine gold(III) dithiocarbamate-containing complexes were synthesized and tested against a panel of cancer cell lines. nih.gov These compounds demonstrated potent cytotoxic activity in prostate, breast, and ovarian cancer cell lines, as well as in Hodgkin lymphoma. nih.gov Notably, this anti-cancer activity was observed even in cisplatin-resistant cancer cells, highlighting a potential mechanism to overcome common drug resistance. nih.gov

Compounds with structures similar to this compound have been generally investigated for their antiviral properties. ontosight.ai Research has shown that the intracellular concentration of potassium ions can influence HIV-1 production. nih.gov Studies on HIV-infected cells indicated that lower potassium concentrations in the media led to a decrease in viral production, while elevated potassium concentrations increased it. nih.gov This effect was linked to changes in HIV-1 reverse transcription and protein synthesis. nih.gov While this highlights the role of potassium in the viral life cycle, research into the specific effects of the this compound compound as a whole on HIV is still an emerging area.

A significant target for the development of anti-cancer agents is the microtubule system within eukaryotic cells. nih.gov The disruption of microtubule formation, often by inhibiting the polymerization of tubulin, can result in cell-cycle arrest and subsequent cell death. nih.gov This mechanism is a hallmark of several microtubule-destabilizing drugs. nih.gov

Interestingly, research on the anticancer activity of novel dithiocarbamate-containing complexes has revealed mechanisms that are independent of the p53 tumor suppressor protein status. nih.gov This suggests that these compounds can induce cell death through cellular pathways that are not reliant on the p53 gene, which is often mutated in cancer cells. This p53-independent action is a valuable characteristic for potential therapeutic agents. nih.gov

Table 2: Research Findings on Dithiocarbamate Derivatives in Oncology

| Compound Class | Cellular Target/Pathway | Key Finding | Reference |

| Bipyridine gold(III) dithiocarbamates | Cancer cell cytotoxicity | Potent activity against cisplatin-resistant cancer cells. | nih.gov |

| Bipyridine gold(III) dithiocarbamates | p53 Pathway | Anticancer activity was found to be independent of p53 status. | nih.gov |

| General microtubule inhibitors | Tubulin Polymerization | Disruption of microtubule formation leads to cell-cycle arrest and cell death. | nih.gov |

Contributions to Agricultural Chemistry

In the field of agricultural chemistry, dithiocarbamates are well-established for their utility as fungicides. ontosight.ai This known application for the chemical class suggests a potential and logical use for this compound in crop protection. ontosight.ai The fungicidal properties of these compounds allow them to control the growth of pathogenic fungi that can damage crops and reduce yields.

Development of Next-Generation Fungicides

The dithiocarbamate class of compounds has long been recognized for its broad-spectrum fungicidal activity. This compound, also known as Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has been identified as an effective and selective fungicide. ekb.eg The development of next-generation fungicides focuses on overcoming challenges such as the emergence of resistant fungal strains and the need for more environmentally benign solutions.

Research into dithiocarbamate derivatives is aimed at creating compounds with enhanced efficacy and novel modes of action. The fungicidal activity of dithiocarbamates is attributed to their ability to chelate essential metal ions and interact with sulfhydryl groups in fungal enzymes, thereby disrupting crucial metabolic pathways. rsc.org The sulfolane (B150427) moiety in this compound can influence its solubility, stability, and interaction with biological targets, potentially leading to improved fungicidal properties compared to traditional dithiocarbamates. The multi-site action of dithiocarbamates is a significant advantage in developing sustainable fungicides, as it reduces the likelihood of resistance development in fungal populations. nih.gov

Enhancements in Crop Protection Strategies

Beyond direct fungicidal activity, this compound and related compounds contribute to broader crop protection strategies. The sustained effectiveness of dithiocarbamates against a wide array of fungal pathogens makes them a valuable tool in integrated pest management (IPM) programs. nih.gov Their use can help to reduce the reliance on single-site fungicides, which are more prone to resistance.

Modern agricultural practices are increasingly focused on minimizing the environmental impact of crop protection chemicals. The unique chemical structure of this compound may offer advantages in terms of its environmental fate and degradation profile, although specific data for this compound is limited. The development of more effective and targeted delivery systems for such fungicides can further enhance their performance while minimizing off-target effects.

Role in Material Science and Polymer Chemistry

The chemical versatility of the dithiocarbamate group extends its applications into the realm of material science and polymer chemistry.

Utilization as a Precursor in Organic Synthesis for Novel Functional Materials

Dithiocarbamates are valuable precursors in the synthesis of various functional materials. One notable application is their use in the production of metal sulfide (B99878) nanoparticles. mdpi.com By forming stable complexes with a wide range of metal ions, dithiocarbamate compounds can be used as single-source precursors that, upon thermolysis, decompose to yield well-defined metal sulfide nanocrystals. These nanomaterials have diverse applications in areas such as catalysis, electronics, and photonics.

Furthermore, the reactivity of the dithiocarbamate group allows for its incorporation into more complex organic molecules, leading to the synthesis of novel functional materials with tailored properties. sigmaaldrich.com For instance, dithiocarbamate derivatives have been used to create materials with specific optical, electronic, or biological activities. The sulfolane ring in this compound can impart unique solubility and stability characteristics to these resulting materials.

Applications in Polymer Composites and Blends (General dithiocarbamate uses)

In the field of polymer science, dithiocarbamates are utilized to enhance the properties of polymer composites and blends. Their chelating properties can be exploited to improve the thermal and mechanical stability of polymers. nih.gov Dithiocarbamate derivatives can act as multifunctional additives, serving as vulcanization accelerators in rubber processing and as antioxidants to prevent polymer degradation. nih.gov

The incorporation of dithiocarbamate-functionalized compounds into polymer matrices can lead to materials with improved performance characteristics, such as increased strength, durability, and resistance to environmental degradation. These enhanced polymers find applications in a wide range of industries, from automotive and construction to electronics and packaging.

Below is an interactive table summarizing the effects of dithiocarbamate derivatives as multifunctional ingredients in rubber compounds.

| Property | Effect of Dithiocarbamate Derivatives |

| Vulcanization Rate | Increased, acting as accelerators |

| Resistance to Aging | Improved, functioning as antioxidants |

| Mechanical Strength | Maintained or improved |

| Dynamic Endurance | Increased |

This table is based on general findings for dithiocarbamate derivatives in rubber compounds.

Engagement in Controlled Polymerization Techniques (e.g., RAFT emulsion polymerization for dithiocarbamate derivatives)

Dithiocarbamates play a crucial role in advanced polymerization techniques, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Dithiocarbamates can function as effective chain transfer agents (CTAs) in this process.

Nitrogen-containing dithiocarbamates have been identified as highly effective RAFT agents. rsc.org The use of dithiocarbamate-based CTAs has been successfully applied in RAFT emulsion polymerization, a technique that combines the advantages of controlled polymerization with the practical benefits of emulsion systems, such as high polymerization rates and efficient heat transfer. This allows for the synthesis of well-defined polymers in an environmentally friendly aqueous medium. The specific structure of this compound could potentially be adapted for use as a functional RAFT agent.

Other Specialized Chemical Applications

The unique chemical properties of dithiocarbamates, including their strong metal-chelating abilities, have led to their exploration in other specialized applications. One significant area is their use as chelating agents for the removal of heavy metals from wastewater. The dithiocarbamate group can form stable, insoluble complexes with various heavy metal ions, facilitating their precipitation and removal from contaminated water sources. This application is of great environmental importance for the remediation of industrial effluents.

Investigation as a Ligand in Metal Complexes (e.g., Molybdenum and Zinc dithiocarbamate analogs)

This compound is a subject of scientific inquiry for its potential role as a ligand in the formation of metal complexes, particularly with transition metals such as molybdenum and zinc. The dithiocarbamate group (-NCS2-) is a well-established and versatile ligand in coordination chemistry, known for its ability to form stable complexes with a wide array of metal ions. nih.gov This chelating ability is attributed to the presence of two sulfur donor atoms, which can bind to a metal center, forming a stable four-membered ring. sysrevpharm.org

The general methodology for the synthesis of dithiocarbamate metal complexes often involves the reaction of a potassium dithiocarbamate salt with a corresponding metal salt in a suitable solvent, typically under reflux conditions. sysrevpharm.org The resulting metal dithiocarbamate complexes can then be characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, to elucidate their structure and bonding properties. orientjchem.orgsemanticscholar.org

In the context of molybdenum complexes, dithiocarbamate ligands are of significant interest due to their relevance in modeling the active sites of certain molybdoenzymes. saudijournals.com Research has demonstrated the synthesis of molybdenum(V) and (VI) complexes with various dithiocarbamate ligands. saudijournals.com These complexes are often investigated for their structural and electronic properties, which can provide insights into biological processes and catalytic applications.

Similarly, zinc(II) readily forms complexes with dithiocarbamate ligands. These zinc dithiocarbamate complexes have been explored for various applications, including their use as accelerators in the vulcanization of rubber. The formation of these complexes is a straightforward process, and their stability makes them suitable for a range of industrial uses.

While direct studies on this compound as a ligand for molybdenum and zinc are not extensively detailed in the available literature, the known reactivity of the dithiocarbamate functional group strongly suggests its potential to form stable complexes with these metals. The sulfolane group attached to the dithiocarbamate moiety in this compound may influence the solubility, stability, and electronic properties of the resulting metal complexes, making it an area ripe for further investigation.

Interactive Data Table: Dithiocarbamate Ligands and Their Metal Complexes

| Ligand | Metal Ion | Resulting Complex Type | Potential Application Areas |

| Dithiocarbamate | Molybdenum (Mo) | Molybdenum Dithiocarbamate | Catalysis, Bioinorganic Chemistry |

| Dithiocarbamate | Zinc (Zn) | Zinc Dithiocarbamate | Vulcanization Accelerator, Fungicide |

Potential as Seal Swelling Agents (via sulfolane derivatives)

The potential of this compound as a seal swelling agent is inferred from the known properties of sulfolane and its derivatives. Sulfolane, a five-membered heterocyclic sulfone, and its substituted analogs have been investigated and utilized as plasticizers and seal swelling agents in various elastomeric compositions. sciencemadness.org The inclusion of such agents in formulations for seals, gaskets, and O-rings is crucial for maintaining their dimensional stability and preventing fluid leakage, particularly in applications involving contact with hydrocarbons and other industrial fluids.

The mechanism by which sulfolane derivatives promote seal swelling involves their absorption into the polymer matrix of the elastomer. This absorption causes an increase in the volume of the seal, which can compensate for any shrinkage that may occur due to fluid exposure or aging. The polarity and molecular structure of the sulfolane derivative play a significant role in its compatibility with the elastomer and its effectiveness as a swelling agent.

Research into sulfolane derivatives has led to the development of specific compounds designed to have low volatility and good compatibility with a range of elastomers, including nitrile rubber (NBR) and fluoroelastomers (FKM). sciencemadness.org These properties are essential for ensuring the long-term performance and durability of the seals. The chemical compatibility of sulfolane with various rubber and plastic materials is a key consideration in its application. canyoncomponents.com

Given that this compound contains a sulfolane moiety, it is plausible that this compound could exhibit seal swelling properties. The presence of the dithiocarbamate group might further influence its interaction with elastomeric materials. However, it is important to note that specific studies evaluating this compound for this particular application are not widely reported. Therefore, its potential in this area is primarily based on the established performance of other sulfolane derivatives.

Interactive Data Table: Sulfolane and its Derivatives in Elastomer Applications

| Compound/Derivative | Application | Function | Elastomer Compatibility |

| Sulfolane | Solvent/Plasticizer | Improves flexibility and processing | Various rubbers and plastics |

| Substituted Sulfolanes | Seal Swelling Agent | Increases seal volume, prevents leaks | Nitrile Rubber (NBR), Fluoroelastomers (FKM) |

Future Directions and Emerging Research Avenues for Potassium 3 Sulfolanyldithiocarbamate

Development of Targeted Delivery Systems for Specific Biological Interactions

The future exploration of Potassium 3-sulfolanyldithiocarbamate in medicine could hinge on its incorporation into targeted delivery systems. The dithiocarbamate (B8719985) moiety is known for its ability to chelate metals and interact with sulfhydryl groups in proteins, offering a chemical handle for conjugation to targeting ligands or nanoparticles.

Researchers may focus on designing drug delivery vehicles where this compound acts as a component of a larger system. For instance, it could be tethered to polymers to form micelles or nanoparticles that encapsulate therapeutic agents. The sulfolane (B150427) group, being a polar aprotic moiety, could influence the solubility and pharmacokinetic profile of such delivery systems. researchgate.net Future studies will likely investigate how modifying the sulfolane ring or the dithiocarbamate group can tune the release kinetics and targeting specificity of these systems.

A hypothetical application could be in the development of carriers for anticancer drugs. The dithiocarbamate portion could be designed to interact with specific overexpressed proteins on cancer cell surfaces, leading to targeted uptake of the nanoparticle and localized release of a cytotoxic payload.

| Potential Delivery System Component | Targeted Biological Interaction | Hypothetical Research Goal |

| Polymer-Potassium 3-sulfolanyldithiocarbamate Conjugate | Receptor-mediated endocytosis in specific cell types | To enhance the cellular uptake of a co-administered therapeutic agent. |

| Lipid Nanoparticle with Surface-bound this compound | Interaction with tumor microenvironment components | To achieve targeted accumulation of the nanoparticle in cancerous tissues. |

| Hydrogel Matrix incorporating this compound | pH-responsive release of an entrapped drug | To control the release of a therapeutic based on the acidic environment of inflamed tissues. |

Integration into Advanced Materials and Nanotechnology Architectures

The field of nanotechnology presents a significant frontier for this compound. The dithiocarbamate group is well-established as an effective ligand for stabilizing metal nanoparticles, such as gold and zinc sulfide (B99878). rsc.orgrsc.org This property could be leveraged to create novel nanomaterials with tailored electronic, optical, or catalytic properties.

Future research could involve the use of this compound as a capping agent for quantum dots, where the sulfolane group could modulate the nanoparticles' dispersibility in various solvents. Furthermore, the ability of dithiocarbamates to act as single-source precursors for metal sulfides could be explored to synthesize nanostructured materials for applications in electronics and catalysis. nih.govacs.org

The integration of this compound onto surfaces could also lead to the development of advanced functional materials. For example, surfaces coated with this compound might exhibit antimicrobial properties or could be used as sensors for specific metal ions due to the chelating nature of the dithiocarbamate group.

| Nanotechnology Application | Role of this compound | Potential Advantage |

| Gold Nanoparticle Stabilization | Capping agent | Enhanced stability and dispersibility in polar solvents due to the sulfolane moiety. |

| Metal Sulfide Nanocrystal Synthesis | Single-source precursor | Control over the stoichiometry and morphology of the resulting nanomaterial. |

| Functionalized Surfaces | Surface-modifying agent | Introduction of antimicrobial or metal-chelating properties onto a substrate. |

Implementation of Green Chemistry Principles in Synthesis and Application Protocols

While a synthetic route for this compound has been established, there is considerable scope for the application of green chemistry principles to improve its synthesis and use. The current synthesis involves the use of ethanol (B145695) as a solvent and requires controlled temperatures. mdpi.com

Future research will likely focus on developing more sustainable synthetic methods. This could include the use of greener solvents, such as water or bio-based solvents, and exploring catalytic methods to improve reaction efficiency and reduce waste. The potential for a one-pot synthesis from readily available starting materials would also be a significant advancement in line with green chemistry principles.

In its application, particularly in agriculture, research could be directed towards developing formulations that enhance the compound's efficacy, thereby reducing the required application rates and minimizing its environmental footprint. This could involve the development of controlled-release formulations or synergistic combinations with other green pesticides.

| Green Chemistry Principle | Application to this compound | Projected Outcome |

| Safer Solvents and Auxiliaries | Exploration of aqueous or bio-derived solvent systems for synthesis. | Reduction in the use of volatile organic compounds and associated environmental impact. |

| Atom Economy | Development of a catalytic, one-pot synthesis route. | Increased efficiency and reduced generation of byproducts. |

| Design for Degradation | Investigation of the environmental fate and biodegradability of the compound. | Creation of formulations that are effective yet break down into benign substances after use. |

Comprehensive Mechanistic Studies of Complex Biological and Material Interactions

A deeper understanding of the mechanisms through which this compound interacts with biological systems and materials is crucial for its future development. While its fungicidal activity is known, the precise molecular targets and pathways are likely complex and not fully elucidated.

Future mechanistic studies could employ a range of advanced analytical techniques. For instance, proteomics and metabolomics could be used to identify the cellular proteins and metabolic pathways affected by the compound in target organisms. In the context of materials science, spectroscopic and microscopic techniques could provide insights into how the molecule binds to and organizes on nanoparticle surfaces.

| Area of Mechanistic Study | Investigative Techniques | Key Research Question |

| Biological Activity | Proteomics, Metabolomics, Transcriptomics | What are the primary molecular targets and signaling pathways affected by the compound in fungal cells? |

| Nanoparticle Interaction | X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM) | How does the compound bind to metal surfaces and influence the growth and stability of nanoparticles? |

| Role of the Potassium Ion | Electrophysiology, Ion-selective electrode measurements | Does the potassium ion contribute to the compound's biological activity by affecting membrane potential or ion channel function? |

Q & A

Basic: What methodological approaches are optimal for synthesizing potassium 3-sulfolanyldithiocarbamate with high yield and purity?

Answer:

The synthesis typically involves reacting 3-sulfolane with carbon disulfide in an alkaline medium (e.g., potassium hydroxide). Key parameters include:

- Molar ratios : Maintain a 1:1.2 ratio of 3-sulfolane to carbon disulfide to minimize side reactions.

- Temperature : Controlled cooling (0–5°C) during the exothermic reaction prevents decomposition .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Yield and purity can be verified via elemental analysis (C, H, N, S) and FT-IR spectroscopy (confirming –N–C=S bands at 950–1250 cm⁻¹) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound and its metal complexes?

Answer:

A multi-technique approach is critical:

- FT-IR : Identifies dithiocarbamate (–N–C=S) and sulfolane (S=O) functional groups.

- UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., Cu²+ complexes show λmax ~400–450 nm).

- NMR (¹H/¹³C) : Resolves proton environments in the sulfolane ring and confirms coordination shifts in metal complexes.

- XRD : Determines crystal structure and bonding geometry (e.g., square planar vs. tetrahedral) .

Advanced: How can researchers resolve contradictions in spectral data when analyzing metal complexes of this compound?

Answer:

Contradictions often arise from solvent effects, oxidation states, or ligand isomerism. Strategies include:

- Cross-validation : Compare data from complementary techniques (e.g., XRD for structural clarity vs. NMR for solution-state behavior).

- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and electronic transitions to validate experimental spectra .

- Controlled experiments : Test stability under varying pH, temperature, and redox conditions to identify confounding factors .

Advanced: What experimental design considerations are critical for studying the stability of this compound in aqueous systems?

Answer:

- pH dependence : Conduct stability assays across pH 2–12 (using buffers like potassium phosphate) to identify decomposition thresholds.

- Kinetic studies : Monitor degradation via UV-Vis at timed intervals (e.g., loss of –N–C=S absorbance indicates breakdown).

- Competing ligands : Introduce metal ions (e.g., Fe³⁺, Cu²⁺) to assess chelation-driven instability .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes inhibited by dithiocarbamates).

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Thermodynamic profiles : Simulate reaction pathways (e.g., ligand substitution in metal complexes) using Gaussian or ORCA software .

Basic: What are the standard protocols for quantifying this compound in mixed matrices?

Answer:

- HPLC-UV : Use a C18 column with methanol/water (70:30 v/v) mobile phase; detect at 254 nm.

- Gravimetric analysis : Precipitate as a metal complex (e.g., with Ni²⁺) and weigh the residue .

Advanced: How can researchers address gaps in literature on the environmental fate of this compound?

Answer:

- Microcosm studies : Simulate soil/water systems to track degradation products via LC-MS.

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute/chronic toxicity.

- QSAR modeling : Corrogate structural features with biodegradability endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.